

Initial Safety and Tolerability of Cibinetide: A Technical Overview

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide derived from the Bhelix of erythropoietin (EPO).[1] It is designed to selectively activate the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β common receptor (CD131), without stimulating erythropoiesis.[2][3] This selective action allows Cibinetide to harness the tissue-protective, anti-inflammatory, and neuroregenerative properties of EPO while avoiding the hematopoietic side effects, such as increased risk of thrombosis and hypertension, associated with erythropoiesis-stimulating agents.[2][4] Preclinical and clinical studies have investigated the potential of Cibinetide in various conditions, including small fiber neuropathy, sarcoidosis, and diabetic complications.[2] This technical guide summarizes the initial safety and tolerability data from key clinical trials, details the experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Safety and Tolerability Data

The safety and tolerability of **Cibinetide** have been evaluated in multiple Phase II clinical trials. Across these studies, **Cibinetide** has been generally well-tolerated with no dose-limiting toxicity observed.[2] The most commonly reported adverse events are mild and transient.[2]



Table 1: Summary of Adverse Events in a Phase 2b Study of Cibinetide in Sarcoidosis-Associated Small

Nerve Fiber Loss

Adverse Event	Placebo (n=not specified)	1 mg (n=not specified)	4 mg (n=not specified)	8 mg (n=not specified)
Injection site pain	Present	Present	Present	Present
Diarrhea	Present	Present	Present	Present
Fatigue	Present	Present	Present	Present
Headache	Present	Present	Present	Present
Nausea	Present	Present	Present	Present
Serious Adverse Events				
Syncope	0	1	0	0
Headache	0	1	0	0
Enteritis	0	1	0	0
Suicidal ideation	0	0	0	1

Data from a 28-day, randomized, placebo-controlled trial in 64 subjects with sarcoid-associated small nerve fiber loss and neuropathic pain. The serious adverse events in the 1 mg group were considered unrelated to the study drug. The suicidal ideation in the 8 mg group was considered possibly related.[5]

Table 2: Summary of Adverse Events in a Phase 2 Study of Cibinetide in Diabetic Macular Edema



Adverse Event	Number of Patients (n=9)	
Increased triglycerides	5	
Headache	4	
Head cold	4	
Increased glucose	3	
Nausea	2	
Decreased BCVA	2	
Pneumonia	1	
Staphylococcus aureus of toe	1	

All subjects in this 12-week study experienced at least one adverse event. There were no serious adverse events reported. Elevations in triglycerides and glucose were considered adverse events, but fasting status was not confirmed.[6]

Key Experimental Protocols Study of Cibinetide in Sarcoidosis with Small Fiber Neuropathy Symptoms

- Study Design: A double-blind, placebo-controlled exploratory trial.[7][8]
- Participants: 22 patients diagnosed with sarcoidosis and symptoms of small fiber neuropathy (SFN), with a spontaneous pain score of ≥5 on the Brief Pain Inventory (BPI).[7][8]
- Intervention: Patients received either **Cibinetide** (2 mg, n=12) or placebo (n=10) administered intravenously three times a week for 4 weeks.[7][8]
- Endpoints: The primary endpoints were changes in pain intensity and the small fiber neuropathy screening list (SFNSL) score. Secondary endpoints included quality of life (SF-36), depressive symptoms (Inventory of Depressive Symptomatology; IDS), and fatigue (Fatigue Assessment Scale; FAS).[7][8]



Safety Assessments: Clinical and laboratory assessments were conducted to monitor safety.
 [7][8]

Phase 2b Study of Cibinetide in Sarcoidosis-Associated Small Nerve Fiber Loss

- Study Design: A 28-day, randomized, double-blind, placebo-controlled, two-center trial.[9]
- Participants: 64 subjects with sarcoidosis-associated small nerve fiber loss and neuropathic pain.[9][10]
- Intervention: Patients self-administered daily subcutaneous injections of **Cibinetide** (1 mg, 4 mg, or 8 mg) or placebo for 28 days. The first injection was administered at the research site with a 1-hour post-dose observation period.[5][11]
- Primary Endpoint: Change in corneal nerve fiber area (CNFA) at 28 days, as quantified by corneal confocal microscopy (CCM).[9][10]
- Secondary Endpoints: Changes in regenerating intraepidermal nerve fibers (GAP-43+), pain severity, and functional capacity (6-minute walk test).[10]
- Safety Assessments: Monitoring of adverse events throughout the study.[5]

Phase 2 Study of Cibinetide in Painful Diabetic Neuropathy

- Study Design: A Phase 2 study.[12]
- Participants: Subjects with painful diabetic neuropathy (n=48).[12]
- Intervention: Patients self-administered daily subcutaneous injections of Cibinetide (4 mg, n=24) or placebo (n=24) for 28 days, followed by a one-month follow-up period without treatment.[12]
- Endpoints: Efficacy was assessed by changes in neuropathic symptoms using the PainDetect questionnaire and changes in corneal nerve fiber density.[12]



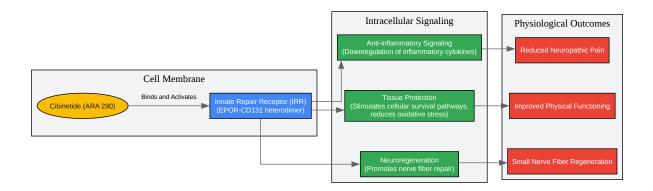
Safety Assessments: Safety was monitored throughout the treatment and follow-up periods.
 [12]

Phase 2 Study of Cibinetide for Diabetic Macular Edema

- Study Design: A prospective, interventional, exploratory, investigator-led, pilot, phase 2, open-label clinical trial.[1]
- Participants: Nine treatment-naïve patients with >400 μm central retinal thickness (CRT) diabetic macular edema (DME).[6]
- Intervention: Patients self-administered Cibinetide 4 mg/day subcutaneously for 12 weeks.
 [6]
- Primary and Secondary Outcomes: Mean change from baseline to week 12 in best-corrected visual acuity (BCVA), CRT, central retinal sensitivity, tear production, patient-reported outcomes (NEI VFQ-25), adverse events, and antibodies to Cibinetide.[6]
- Safety Assessments: Monitoring for adverse events and the development of anti-cibinetide antibodies.[6]

Visualizations: Signaling Pathways and Experimental Workflows
Cibinetide Signaling Pathway



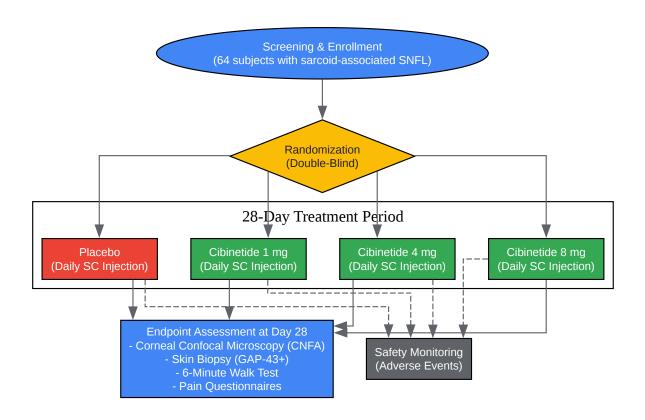


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Caption: **Cibinetide** activates the IRR, initiating downstream pathways that lead to therapeutic effects.

Experimental Workflow: Phase 2b Sarcoidosis Neuropathy Trial





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Caption: Workflow of the Phase 2b trial of **Cibinetide** in sarcoidosis-associated neuropathy.

Conclusion

The initial clinical development of **Cibinetide** demonstrates a favorable safety and tolerability profile across multiple studies in different patient populations. The reported adverse events are generally mild and do not appear to be dose-dependent. These findings, coupled with the promising efficacy signals in reducing neuropathic symptoms and promoting nerve regeneration, support the continued investigation of **Cibinetide** as a novel therapeutic agent for inflammatory and neuropathic conditions.[7][10][13] Further large-scale, long-term studies are warranted to fully establish its safety and efficacy.[2][4]

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